molecular formula C10H19NO4 B556351 (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid CAS No. 163277-80-3

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

Katalognummer B556351
CAS-Nummer: 163277-80-3
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: JTQQJUFULLOMEJ-SVRRBLITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid” is a chemical compound with the CAS Number: 2375249-17-3 . It has a molecular weight of 332.4 and its IUPAC name is N-((tert-butoxycarbonyl)glycyl)-O-(tert-butyl)-L-threonine . The physical form of this compound is a powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, has been reported . The key to the success of these syntheses was the development of a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate in a 94% yield .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H28N2O6/c1-9(22-14(2,3)4)11(12(19)20)17-10(18)8-16-13(21)23-15(5,6)7/h9,11H,8H2,1-7H3,(H,16,21)(H,17,18)(H,19,20)/t9-,11+/m1/s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid” is a white to light yellow powder or crystals . It has a molecular weight of 332.4 and is typically stored at 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

  • Precursor for Cysteine Proteinase Inhibitors : It has been used in the synthesis of cysteine proteinase inhibitors, as demonstrated by Sakaki and Ando (2007), where a related compound, 2-tert-Butoxy-3-phenylcyclopropanone acetal, served as a stable precursor in the practical synthesis of these inhibitors (Sakaki & Ando, 2007).

  • Building Blocks for Enantiomerically Pure Compounds (EPC) : Zimmermann and Seebach (1987) utilized similar compounds in the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds. This process involved acetalization of pivalaldehyde with hydroxy- or amino-carboxylic acids (Zimmermann & Seebach, 1987).

  • Asymmetric Hydrogenation of Enamines : Kubryk and Hansen (2006) described the asymmetric hydrogenation of enamines using chiral ferrocenyl ligands for the synthesis of (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, which is closely related to the compound (Kubryk & Hansen, 2006).

  • Synthesis of Collagen Cross-Links : Adamczyk, Johnson, and Reddy (1999) reported an efficient synthesis of a key intermediate for the preparation of collagen cross-links using a compound structurally similar to (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid (Adamczyk, Johnson, & Reddy, 1999).

  • Resolution of Stereosiomers at Low Temperatures : Sakai et al. (2005) explored the lipase-catalyzed resolution of stereoisomers of a related compound at low temperatures, highlighting its potential in stereoselective synthesis (Sakai et al., 2005).

  • Synthesis of Constrained Cyclopropane Analogues : Jiménez et al. (2001) synthesized enantiomerically pure 1-(N-tert-butoxycarbonyl)amino-2,3-diphenyl-1-cyclopropanecarboxylic acids, a process that could potentially utilize or relate to (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid (Jiménez et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name

(2S,3R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14)/t6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQQJUFULLOMEJ-SVRRBLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427144
Record name N-Acetyl-O-tert-butyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

CAS RN

163277-80-3
Record name N-Acetyl-O-tert-butyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid
Reactant of Route 2
Reactant of Route 2
(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid
Reactant of Route 3
Reactant of Route 3
(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid
Reactant of Route 4
Reactant of Route 4
(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid
Reactant of Route 5
Reactant of Route 5
(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid
Reactant of Route 6
Reactant of Route 6
(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.